An In-Depth Technical Guide to 4-Bromo-3-nitrophenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-3-nitrophenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-3-nitrophenylboronic acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet nuanced, member of this class: 4-Bromo-3-nitrophenylboronic acid (CAS Number: 74386-13-3 ).
The intrinsic value of this reagent lies in its trifunctional nature. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds with a wide array of substrates. The bromine atom provides a secondary, orthogonal site for further functionalization, also amenable to cross-coupling reactions under different conditions. Finally, the nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also presents a versatile synthetic handle for transformation into other functional groups, most notably an amine, which is a common feature in many bioactive molecules. This unique combination of functionalities makes 4-Bromo-3-nitrophenylboronic acid a powerful scaffold for the generation of diverse chemical libraries and the optimization of lead compounds in drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-Bromo-3-nitrophenylboronic acid, with a focus on practical, field-proven insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 74386-13-3 | [1] |
| Molecular Formula | C₆H₅BBrNO₄ | [2] |
| Molecular Weight | 245.82 g/mol | [2] |
| Melting Point | 213-216 °C | [2] |
| Boiling Point | 361.6 °C at 760 mmHg | [2] |
| Density | 1.85 g/cm³ | [2] |
| Appearance | Off-white to yellow crystalline powder | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |
Spectroscopic Characterization: A Self-Validating System
The unequivocal identification of 4-Bromo-3-nitrophenylboronic acid is crucial for ensuring the integrity of experimental results. The following spectroscopic data serve as a reference for researchers to validate the identity and purity of their material.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
Similarly, a verified ¹³C NMR spectrum is not available in the public domain search results. A predicted spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, nitro, and boronic acid substituents. The carbon attached to the boron atom would likely exhibit a broad signal due to quadrupolar relaxation.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretching of the boronic acid (often hydrogen-bonded) |
| ~1530 and ~1350 | Strong | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1400 | Medium | B-O stretching |
| ~1090 | Medium | B-O-H bending |
| Below 850 | Medium to Strong | C-H out-of-plane bending, characteristic of the substitution pattern |
| ~750 | Medium to Strong | C-Br stretching |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.
Synthesis of 4-Bromo-3-nitrophenylboronic Acid: A Representative Protocol
While a specific, detailed synthesis of 4-Bromo-3-nitrophenylboronic acid was not found in the public literature during the search, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of related arylboronic acids. The following protocol is a representative example, grounded in the principles of electrophilic aromatic substitution and organometallic chemistry.
Workflow for the Synthesis of 4-Bromo-3-nitrophenylboronic acid:
Caption: A representative workflow for the synthesis of 4-Bromo-3-nitrophenylboronic acid via nitration of 4-bromophenylboronic acid.
Step-by-Step Experimental Protocol:
CAUTION: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 equivalents) to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: To the cooled sulfuric acid, slowly add 4-bromophenylboronic acid (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-bromophenylboronic acid in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-Bromo-3-nitrophenylboronic acid.
-
Characterization: The identity and purity of the final product should be confirmed by the spectroscopic methods outlined in the previous section (NMR, FT-IR) and by melting point determination.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of 4-Bromo-3-nitrophenylboronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and substituted aromatic compounds, which are privileged structures in many approved drugs.
General Reaction Scheme for Suzuki-Miyaura Coupling:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction using 4-Bromo-3-nitrophenylboronic acid.
Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the coupling of 4-Bromo-3-nitrophenylboronic acid with an aryl bromide. The specific conditions may need to be optimized for different substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-3-nitrophenylboronic acid (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Then, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Validation: The structure and purity of the final compound should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry).
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. 4-Bromo-3-nitrophenylboronic acid, like many arylboronic acids and nitroaromatic compounds, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.
-
Handling: Handle the solid material in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is advisable to store it away from strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion and Future Perspectives
4-Bromo-3-nitrophenylboronic acid is a highly valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique trifunctional nature allows for the creation of complex and diverse molecular scaffolds through sequential and orthogonal chemical transformations. The robust and reliable Suzuki-Miyaura coupling, for which this reagent is a key component, continues to be a cornerstone of modern synthetic chemistry. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like 4-Bromo-3-nitrophenylboronic acid will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
